4-bromobutanal

Catalog No.
S674811
CAS No.
38694-47-2
M.F
C4H7BrO
M. Wt
151 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromobutanal

CAS Number

38694-47-2

Product Name

4-bromobutanal

IUPAC Name

4-bromobutanal

Molecular Formula

C4H7BrO

Molecular Weight

151 g/mol

InChI

InChI=1S/C4H7BrO/c5-3-1-2-4-6/h4H,1-3H2

InChI Key

GMZBZKVJMOEKGM-UHFFFAOYSA-N

SMILES

C(CC=O)CBr

Canonical SMILES

C(CC=O)CBr

Organic Synthesis

  • Precursor for Heterocyclic Compounds

    4-Bromobutyraldehyde serves as a valuable building block for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. By utilizing its reactive aldehyde group, researchers can create various heterocycles, such as pyrrolidines, pyrazoles, and thiazoles. These heterocycles often possess unique biological properties, making them valuable in drug discovery and material science [].

  • Alkylation and Condensation Reactions

    The aldehyde functionality of 4-bromobutyraldehyde allows it to participate in various organic reactions. For instance, it can undergo alkylation reactions with organometallic reagents to introduce diverse carbon chains, leading to the formation of complex organic molecules []. Additionally, it can participate in condensation reactions with other carbonyl compounds to form new carbon-carbon bonds, further expanding its synthetic utility [].

Chemical Biology and Medicinal Chemistry

  • Probe Molecule for Protein-Ligand Interactions

    The unique combination of a reactive aldehyde group and a bromine atom makes 4-bromobutyraldehyde a valuable tool in studying protein-ligand interactions. Researchers can strategically attach this molecule to biomolecules of interest, and the presence of the bromine atom allows for its detection using various techniques like mass spectrometry. This approach enables researchers to probe the binding sites and affinities of these biomolecules with potential drugs or other ligands [].

  • Synthesis of Biologically Active Compounds

    Due to its reactive nature, 4-bromobutyraldehyde can be incorporated into the structure of various biologically active compounds. By strategically modifying the molecule, researchers can explore its potential as a lead molecule for drug development or investigate its interactions with biological systems [].

4-Bromobutanal, also known as 4-bromobutyraldehyde, is a chemical compound with the molecular formula C₄H₇BrO. It is characterized by a four-carbon chain with a bromine atom at the fourth position and an aldehyde functional group. This compound is notable for its reactivity, particularly in organic synthesis, where it serves as a versatile intermediate in various

Since there is no known biological function or specific application for 4-bromobutyraldehyde itself, a mechanism of action is not applicable in this context.

  • Potential irritant: Aldehydes are known to be irritants to the skin, eyes, and respiratory system.
  • Suspected carcinogen: Some studies suggest that certain halogenated aldehydes may have carcinogenic properties.
  • Flammable: Organic liquids like 4-bromobutyraldehyde are likely flammable and should be handled with appropriate precautions.

  • Oxidation: This compound can be oxidized to 4-bromobutyric acid when treated with oxidizing agents such as potassium permanganate or chromium trioxide .
  • Nucleophilic Addition: As an aldehyde, 4-bromobutanal readily reacts with nucleophiles. This property is exploited in various synthetic pathways, including the formation of carbon-carbon bonds through aldol reactions.
  • Formation of Acetals: It can react with alcohols to form acetals, which are useful for protecting the aldehyde functional group during multi-step syntheses .

4-Bromobutanal exhibits notable biological activity due to its ability to interact with various biological macromolecules. As an aldehyde, it can modify the activity of enzymes and proteins, influencing cellular processes. For example:

  • Enzyme Interaction: It can act as an inhibitor of aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction can affect metabolic pathways involving aldehydes.
  • Cellular Effects: The compound influences cell signaling pathways and gene expression, potentially altering cellular metabolism and energy production.

Several synthetic routes exist for producing 4-bromobutanal:

  • Halogenation of Butyraldehyde: The direct halogenation of butyraldehyde using bromine yields 4-bromobutanal as a product .
  • Reactions Involving Phenylacetonitrile: A more complex synthesis involves the reaction of phenylacetonitrile with bromoacetic acid, leading to the formation of N-bromosuccinimide and subsequently 4-bromobutanal .
  • Aldol Reactions: 4-Bromobutanal can also be synthesized through aldol reactions involving other carbonyl compounds under basic conditions.

4-Bromobutanal finds applications in several areas:

  • Organic Synthesis: It is widely used as a building block for synthesizing complex organic molecules, including alkaloids such as tetraponerines.
  • Pharmaceutical Research: Due to its biological activity, it is investigated for potential applications in drug development and medicinal chemistry.
  • Material Science: It may be utilized in the synthesis of polymers and other materials due to its reactive nature.

Research on 4-bromobutanal has focused on its interactions with various biomolecules:

  • Enzyme Kinetics: Studies have shown that 4-bromobutanal can influence enzyme kinetics by acting as an inhibitor or activator depending on the context of the reaction.
  • Cellular Mechanisms: Investigations into its cellular effects reveal that it can alter metabolic pathways by modifying enzyme activities and influencing signal transduction pathways.

Several compounds share structural similarities with 4-bromobutanal. Here are some notable examples:

Compound NameStructureUnique Features
ButyraldehydeC₄H₈OA simple aldehyde without halogen substitution; less reactive.
3-BromopropanalC₃H₇BrOBromine at the third position; shorter carbon chain than 4-bromobutanal.
5-BromopentanalC₅H₉BrOLonger carbon chain; similar reactivity but different applications.
2-BromobutanolC₄H₉BrOAn alcohol rather than an aldehyde; used in different synthetic routes.

Uniqueness of 4-Bromobutanal

What sets 4-bromobutanal apart from these similar compounds is its specific position of the bromine atom and its aldehyde functionality, which allows for unique reactivity patterns in organic synthesis. Its role in synthesizing biologically active compounds like tetraponerine alkaloids further highlights its significance in both chemistry and pharmacology.

XLogP3

0.8

Other CAS

38694-47-2

Wikipedia

4-Bromobutyraldehyde

Dates

Modify: 2023-08-15

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